The Discovery and Isolation of Chicoric Acid from Cichorium intybus: A Technical Guide
The Discovery and Isolation of Chicoric Acid from Cichorium intybus: A Technical Guide
Abstract: This whitepaper provides a comprehensive technical overview of the discovery, isolation, and characterization of chicoric acid from Cichorium intybus (chicory). It is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. This guide details the historical context of its discovery, its distribution within the plant, and presents in-depth experimental protocols for its extraction, purification, and analysis. Quantitative data are summarized for comparative analysis, and key experimental workflows and biological signaling pathways are visualized to facilitate understanding.
Introduction: The Discovery of a Potent Phenolic
Chicoric acid (dicaffeoyltartaric acid), a potent phenolic compound, was first identified in 1958 by the Italian scientists Scarpati and Oriente.[1][2][3][4] They successfully isolated and characterized this novel compound from the leaves of chicory (Cichorium intybus), a plant with a long history of use in traditional medicine and gastronomy.[1][2][3][4] Chemically, chicoric acid is an ester formed from the condensation of one molecule of tartaric acid with two molecules of caffeic acid.[4] Since its discovery, it has been identified in numerous other plant species, but chicory remains a primary source. The compound has garnered significant scientific interest due to its wide range of biological activities, including antioxidant, anti-inflammatory, antiviral, and immunomodulatory effects.[5][6][7][8] This guide focuses on the foundational chemistry and methodology for obtaining this valuable bioactive compound from its original source.
Distribution of Chicoric Acid in Cichorium intybus
The concentration of chicoric acid varies significantly among the different morphological parts of the chicory plant. Scientific literature consistently indicates that the leaves contain the highest concentration, making them the preferred source material for extraction. The flowers also contain notable amounts, while the roots have the lowest levels. This distribution is critical for optimizing harvesting and extraction strategies to maximize yield.
Table 1: Quantitative Distribution of Chicoric Acid in Cichorium intybus
| Plant Part | Chicoric Acid Content | Method of Analysis | Reference |
| Fresh Leaves | 1535 µg/g | Not Specified | [7] |
| Dried Aerial Parts | 0.41% (4.1 mg/g) | Not Specified | [7] |
| Dried Leaves | Highest Concentration | HPTLC | [9][10] |
| Dried Flowers | Intermediate Concentration | HPTLC | [9][10] |
| Dried Roots | Lowest Concentration | HPTLC | [9][10] |
Extraction Methodologies
The selection of an appropriate extraction method is paramount for achieving a high yield of chicoric acid while preserving its chemical integrity. Chicoric acid is susceptible to degradation, particularly by native plant enzymes and high temperatures.[5] Various techniques have been developed and optimized, ranging from conventional solvent maceration to more advanced methods like ultrasound and enzyme-assisted extraction.
Detailed Experimental Protocols
Protocol 1: Maceration with Acidified Ethanol (B145695)
This conventional method involves the soaking of plant material in a solvent to diffuse the target compounds. The addition of acid helps to improve the stability of the phenolic compounds.
-
Preparation: Air-dry chicory leaves and grind them into a fine powder.
-
Extraction: Submerge the powdered leaves in a solution of 80% ethanol and 5% acetic acid.[11]
-
Incubation: Macerate the mixture for a minimum of 48 hours at 4°C in darkness to prevent photodegradation.[11]
-
Filtration: Separate the extract from the solid plant material by filtration.
-
Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
UAE utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent, which collapse near the cell walls, causing cell disruption and enhancing the release of intracellular compounds. This method significantly reduces extraction time and solvent consumption.
-
Preparation: Use dried, powdered chicory aerial parts (leaves and stems).
-
Solvent: Prepare a 40%-70% aqueous ethanol or methanol (B129727) solution as the extraction solvent.[5]
-
Extraction: Mix the plant material with the solvent at a solid-to-liquid ratio between 1:3 and 1:10 (g/mL).[5]
-
Sonication: Place the mixture in an ultrasonic bath and sonicate for approximately 40 minutes.[5] An optimized protocol suggests a temperature of 60°C for up to 4 hours at a 1:20 g/mL ratio for maximal yield.[12]
-
Separation: Centrifuge or press the mixture to separate the supernatant (extract) from the plant residue. The process can be repeated on the residue to increase yield.[5]
-
Combine and Concentrate: Pool the extracts and concentrate using a rotary evaporator.
Protocol 3: Enzyme-Assisted Extraction (EAE)
This "green" technique employs enzymes to hydrolyze cell wall components (like cellulose (B213188) and pectin), facilitating the release of chicoric acid. It is often cited as the most effective method for maximizing yield.[9][10]
-
Preparation: Start with finely powdered, dried chicory leaves.
-
Enzyme Solution: Prepare a solution containing cell wall-degrading enzymes such as cellulase (B1617823) and pectinase (B1165727) in an appropriate buffer (typically a slightly acidic pH of 4.5-5.0).[13][14]
-
Incubation: Suspend the plant material in the enzyme solution and incubate at a controlled temperature (e.g., 50-55°C) for a defined period (e.g., 40-90 minutes).[9][13]
-
Enzyme Deactivation: Heat the mixture briefly (e.g., to 90°C) to deactivate the enzymes and stop the reaction.
-
Extraction: Proceed with a solvent extraction step (e.g., using 55% ethanol) which can be enhanced with sonication (UAE).[9]
-
Separation and Concentration: Filter or centrifuge the mixture and concentrate the resulting extract.
Comparative Data on Extraction Yields
The efficiency of chicoric acid extraction is highly dependent on the chosen method and parameters.
Table 2: Comparison of Chicoric Acid Yields from C. intybus Using Different Extraction Methods
| Extraction Method | Plant Part | Solvent | Reported Yield/Content | Reference |
| Enzyme-Assisted UAE | Leaves | 55% Ethanol | Most effective method | [9] |
| Maceration | Leaves | 80% Ethanol | 16.2 mg/g | [15] |
| Maceration | Leaves | Ethanol: Acetic Acid | 0.37 mg/g | [15] |
| Ultrasound Extraction | Dried Stem | 50% Ethanol | 0.15% (1.5 mg/g) | [16] |
| Supercritical CO₂ | Dried Flowers | 40% Ethanol entrainment | 1.06% (in extract) | [16] |
Purification Protocol: Macroporous Resin Chromatography
Following crude extraction, purification is necessary to isolate chicoric acid from other co-extracted compounds like chlorophyll, sugars, and other phenolics. Macroporous adsorption resin chromatography is a highly effective and scalable method for this purpose. It separates compounds based on polarity and molecular weight.
-
Resin Selection and Preparation: Select a suitable macroporous resin (e.g., HPD100, Amberlite XAD series).[17][18] Pre-treat the resin by washing sequentially with ethanol and deionized water to remove any impurities. Pack the resin into a chromatography column.
-
Sample Preparation and Loading: Dissolve the crude extract in deionized water to a concentration of 1.3-5 mg/mL of chicoric acid. Adjust the pH to an acidic range (pH 2-5) to ensure chicoric acid is in a non-ionized state, which enhances adsorption.[17] Load the solution onto the equilibrated column at a flow rate of 2-3 bed volumes per hour (BV/h).[17]
-
Washing (Impurity Removal): Wash the column with 1-2 BV of deionized water to elute highly polar impurities such as sugars and organic acids.[17]
-
Elution (Chicoric Acid Recovery): Elute the bound chicoric acid using a stepwise or gradient elution with aqueous ethanol. A common protocol uses 10%-30% ethanol as the eluting solvent at a flow rate of 1-3 BV/h.[17]
-
Fraction Collection and Analysis: Collect the eluate in fractions and analyze them using TLC or HPLC to identify the fractions containing pure chicoric acid.
-
Final Processing: Pool the pure fractions, remove the ethanol using a rotary evaporator, and lyophilize (freeze-dry) the remaining aqueous solution to obtain purified chicoric acid as a white powder. This process can increase purity from an initial 4% in the crude extract to over 85%.[17]
Analytical Characterization
Once isolated, the identity and purity of chicoric acid must be confirmed using various analytical techniques.
Table 3: Analytical and Spectroscopic Data for Chicoric Acid
| Analytical Method | Parameter | Typical Value / Observation | Reference |
| UV-Vis Spectroscopy | Maximum Absorption (λmax) | ~330 nm (with a shoulder at ~300 nm) | [1][19] |
| HPLC | Column | C18 reverse-phase (e.g., LiChrospher, Zorbax) | [11][20] |
| Mobile Phase | Gradient of acidified water and acetonitrile/methanol | [11][21][22] | |
| Detection Wavelength | 320-330 nm | [15][20] | |
| HPTLC | Stationary Phase | Silica gel F₂₅₄ plates | [9][10] |
| Mobile Phase | Ethyl acetate:formic acid:acetic acid:water (8:0.2:2:1.8, v/v) | [9][10] | |
| Detection | UV light at 366 nm after derivatization | [9][10] | |
| ¹H-NMR (500 MHz, CD₃OD) | Chemical Shifts (δ, ppm) | 7.68 (d), 7.11 (d), 7.01 (dd), 6.81 (d), 6.39 (d), 5.82 (s) | [23] |
| ¹³C-NMR (CD₃OD) | Chemical Shifts (δ, ppm) | ~169.7, 167.8, 150.0, 148.7, 146.9, 127.5, 123.5, 116.6, 115.2, 113.5, 72.4 | [23] |
| Mass Spectrometry | Molecular Formula | C₂₂H₁₈O₁₂ | [2] |
| Ionization Mode | ESI- | [22] |
Visualized Workflows and Signaling Pathways
To provide a clear visual representation of the processes and mechanisms described, the following diagrams have been generated using the DOT language.
Experimental Workflows
Caption: General workflow for the isolation and purification of chicoric acid.
Key Signaling Pathways Modulated by Chicoric Acid
Chicoric acid exerts its biological effects by modulating several key cellular signaling pathways, particularly those related to oxidative stress and inflammation.
Antioxidant Response Pathway:
Caption: Chicoric acid activates the Keap1/Nrf2 antioxidant pathway.
Anti-inflammatory Pathways:
Caption: Chicoric acid inhibits the TLR4/MAPK and NF-κB inflammatory pathways.
Conclusion
Since its discovery in Cichorium intybus over six decades ago, chicoric acid has emerged as a significant natural product with substantial therapeutic potential. This guide has provided a detailed, evidence-based framework for its isolation and characterization. The leaves of chicory are the most abundant source, and advanced methods such as enzyme-assisted and ultrasound-assisted extraction offer superior yields compared to traditional techniques. Furthermore, macroporous resin chromatography stands out as an efficient and scalable method for purification, capable of yielding high-purity chicoric acid suitable for pharmacological research and development. The continued exploration of chicoric acid's biological activities, underpinned by the robust chemical methodologies outlined herein, will be crucial for unlocking its full potential as a nutraceutical or therapeutic agent.
References
- 1. Chicoric acid improves neuron survival against inflammation by promoting mitochondrial function and energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Frontiers | Chicoric Acid: Natural Occurrence, Chemical Synthesis, Biosynthesis, and Their Bioactive Effects [frontiersin.org]
- 4. Chicoric acid: chemistry, distribution, and production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chicoric acid ameliorates rat salpingitis by inhibiting the Nrf2/Notch1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the Mechanism of Action of Chicoric Acid Against Influenza Virus Infection Based on Network Pharmacology, Molecular Docking, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chicoric acid ameliorates LPS-induced inflammatory injury in bovine lamellar keratinocytes by modulating the TLR4/MAPK/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chicoric acid binds to two sites and decreases the activity of the YopH bacterial virulence factor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chicoric Acid Ameliorates Lipopolysaccharide-Induced Oxidative Stress via Promoting the Keap1/Nrf2 Transcriptional Signaling Pathway in BV-2 Microglial Cells and Mouse Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chicoric Acid Ameliorates Nonalcoholic Fatty Liver Disease via the AMPK/Nrf2/NF κ B Signaling Pathway and Restores Gut Microbiota in High-Fat-Diet-Fed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. oncotarget.com [oncotarget.com]
- 14. researchgate.net [researchgate.net]
- 15. Chicoric acid attenuates tumor necrosis factor-α-induced inflammation and apoptosis via the Nrf2/HO-1, PI3K/AKT and NF-κB signaling pathways in C28/I2 cells and ameliorates the progression of osteoarthritis in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. CN104693034A - Purifying method for chicoric acid in echinacea purpurea - Google Patents [patents.google.com]
- 18. Highly selective separation and purification of chicoric acid from Echinacea purpurea by quality control methods in macroporous adsorption resin column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. oncotarget.com [oncotarget.com]
- 22. Chicory (Cichorium intybus) Leaves Extract: Phenolic Composition, Antibacterial Activity, and Antioxidant Capacity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. CN1256318C - Process for preparing chicoric acid from chicory - Google Patents [patents.google.com]
